molecular formula C18H17N3O3 B7690182 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide

2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide

Cat. No. B7690182
M. Wt: 323.3 g/mol
InChI Key: RWFGRBWGCRVFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, also known as MTOA, is a compound that has been widely researched for its potential applications in various fields of science.

Scientific Research Applications

2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been studied for its potential use as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in the body.

Mechanism of Action

The mechanism of action of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This can lead to a reduction in the growth and proliferation of cancer cells, as well as a decrease in inflammation.
Biochemical and Physiological Effects:
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer growth. Additionally, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been shown to have a range of potential applications in various fields of science. However, one limitation is that its mechanism of action is not yet fully understood, which may limit its effectiveness in certain contexts.

Future Directions

There are a number of potential future directions for research on 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. One area of focus could be on further understanding its mechanism of action, which could lead to the development of more targeted and effective therapies. Additionally, research could focus on developing new synthetic methods for 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, which could improve its availability and reduce its cost. Finally, research could explore the potential use of 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in combination with other drugs or therapies, which could enhance its effectiveness in treating various conditions.

Synthesis Methods

2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide can be synthesized using a combination of chemical reactions. The first step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride. This is then reacted with 2-(2-hydroxyphenoxy)acetic acid to form 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide.

properties

IUPAC Name

2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-6-5-7-14(10-12)20-17(22)11-23-16-9-4-3-8-15(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFGRBWGCRVFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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